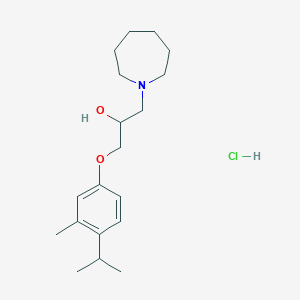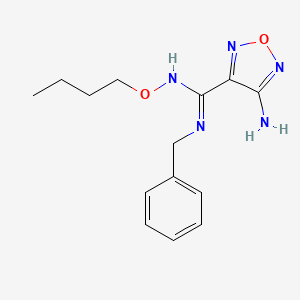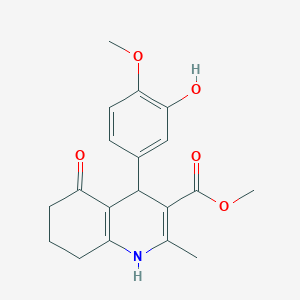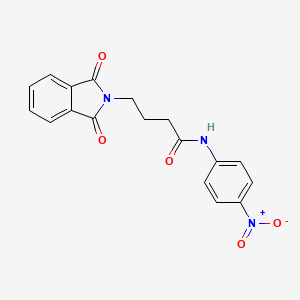
1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, commonly known as AZI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-blockers, which are drugs that are commonly used to treat high blood pressure, heart failure, and other cardiovascular conditions. AZI is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
Applications De Recherche Scientifique
AZI has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, AZI has been shown to have potential as a treatment for hypertension, heart failure, and arrhythmias. In cancer research, AZI has been studied for its potential to inhibit tumor growth and metastasis. In neurological disorders, AZI has been studied for its potential to improve cognitive function and reduce inflammation.
Mécanisme D'action
The exact mechanism of action of AZI is not fully understood, but it is known to be a beta-blocker that acts on beta-adrenergic receptors in the body. Beta-adrenergic receptors are proteins that are found in many tissues throughout the body, including the heart, lungs, and brain. When these receptors are activated, they can cause a variety of physiological responses, including increased heart rate, bronchodilation, and increased blood pressure. AZI is thought to block the effects of these receptors, which can lead to a reduction in heart rate, blood pressure, and other physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZI are still being studied, but some research has suggested that it may have anti-inflammatory properties, as well as the potential to improve cognitive function and reduce oxidative stress. In animal studies, AZI has been shown to reduce tumor growth and metastasis, as well as improve heart function in models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AZI in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential therapeutic applications. However, one limitation is that there is limited information available about its pharmacokinetics and pharmacodynamics, which can make it difficult to design experiments that accurately reflect its effects in the body.
Orientations Futures
There are many potential future directions for research on AZI, including further studies on its mechanism of action, potential therapeutic applications, and pharmacokinetics and pharmacodynamics. Additionally, future research could focus on developing new synthetic methods for AZI that are more efficient and cost-effective. Finally, more research is needed to determine the safety and efficacy of AZI in humans, which will be essential for its eventual clinical use.
In conclusion, 1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, or AZI, is a promising new compound that has potential therapeutic applications in a variety of fields. Its synthesis method, mechanism of action, and physiological effects are still being studied, and there is much to be learned about its properties and potential uses. Future research will be essential for determining the safety and efficacy of AZI in humans, as well as developing new synthetic methods and exploring its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of AZI involves a multi-step process that begins with the reaction of 4-isopropyl-3-methylphenol with epichlorohydrin to form 1-chloro-3-(4-isopropyl-3-methylphenoxy)-2-propanol. This intermediate is then reacted with azepane to form 1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol. The final step involves the conversion of this compound to its hydrochloride salt form, which is the most commonly used form of AZI in research.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)19-9-8-18(12-16(19)3)22-14-17(21)13-20-10-6-4-5-7-11-20;/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHMBUBJOMPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCCCCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)



![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)